molecular formula C11H15NO2 B072417 Butyl N-phenylcarbamate CAS No. 1538-74-5

Butyl N-phenylcarbamate

Cat. No.: B072417
CAS No.: 1538-74-5
M. Wt: 193.24 g/mol
InChI Key: ZTIMKJROOYMUMU-UHFFFAOYSA-N
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Description

Butyl N-phenylcarbamate, also known as butyl phenylcarbamate, is an organic compound with the molecular formula C11H15NO2. It is a type of carbamate ester derived from the reaction of butanol and phenyl isocyanate. This compound is known for its stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of butanol with phenyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate ester.

Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where butanol and phenyl isocyanate are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Butyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamates or ureas.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyl or phenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Produces carbamates or ureas.

    Reduction: Produces amines or alcohols.

    Substitution: Produces substituted carbamates or phenyl derivatives.

Scientific Research Applications

Butyl N-phenylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

butyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIMKJROOYMUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165422
Record name Phenylcarbamic acid butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-74-5
Record name Phenylcarbamic acid butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl carbanilate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29705
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Record name Phenylcarbamic acid butyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl carbanilate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of Butyl N-phenylcarbamate in chemical synthesis?

A1: this compound is identified as a product in the oxidative carbonylation of aniline. This reaction, utilizing cobalt-based catalytic systems, yields this compound alongside N,N′-diphenylurea. [, ]

Q2: Are there alternative methods for synthesizing this compound beyond oxidative carbonylation?

A2: Yes, research highlights a direct synthesis route for carbamates, including this compound. This method utilizes carbon dioxide and amines in the presence of titanium alkoxides like titanium n-butoxide (Ti(OnBu)4). This approach offers a near-quantitative yield (99%) of this compound from aniline under relatively mild conditions (20 minutes, 5 MPa CO2 pressure). Importantly, the titanium n-butoxide catalyst can be recovered and reused in subsequent reactions. []

Q3: What insights do we have into the molecular structure of this compound?

A3: While specific structural data for this compound isn't provided in the research excerpts, we can infer information from related compounds. For instance, the crystal structure of 2-[(Phenylcarbamoyl)amino]this compound reveals that terminal phenyl rings within the molecule adopt a dihedral angle of 86.3°. Furthermore, the crystal packing is influenced by N—H⋯O hydrogen bonds, leading to the formation of chains along the [] direction. These chains further organize into parallel C(4) and R 1 2(6) graph-set motifs. []

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